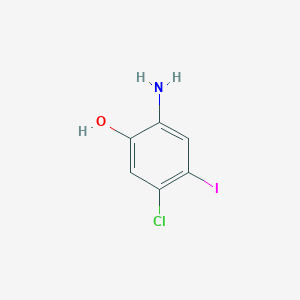

2-Amino-5-chloro-4-iodophenol

Overview

Description

2-Amino-5-chloro-4-iodophenol is a chemical compound with the molecular formula C6H5ClINO . It is a solid substance that can range in color from white to gray to light-yellow to brown .

Synthesis Analysis

The synthesis of 2-Amino-5-chloro-4-iodophenol can be achieved from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .Molecular Structure Analysis

The molecular weight of 2-Amino-5-chloro-4-iodophenol is 269.47 . The InChI key is SHJLQMPWDJBRDG-UHFFFAOYSA-N .Chemical Reactions Analysis

A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . This type of reaction can occur with 2-Amino-5-chloro-4-iodophenol, especially when the aryl halide is activated by substitution with strongly electron-attracting groups .Physical And Chemical Properties Analysis

2-Amino-5-chloro-4-iodophenol is a solid substance . It has a molecular weight of 269.47 and a mono-isotopic mass of 268.910431 Da .Scientific Research Applications

Medicine: Diagnostic Imaging Agents

2-Amino-5-chloro-4-iodophenol may be utilized in the development of diagnostic imaging agents due to its iodine content. Iodine is a critical element in radiopharmaceuticals used for imaging in nuclear medicine. The compound’s ability to be labeled with radioactive isotopes can help in tracking and imaging specific physiological processes within the body .

Agriculture: Pesticide Synthesis

In agriculture, this compound could serve as an intermediate in the synthesis of pesticides. Its halogenated structure, particularly the presence of chlorine and iodine, can be leveraged to create compounds that disrupt the biological processes of pests, potentially leading to more effective pest control solutions .

Material Science: Organic Semiconductors

The aromatic structure of 2-Amino-5-chloro-4-iodophenol makes it a candidate for use in organic semiconductor research. Organic semiconductors are essential for developing flexible electronic devices, and the compound’s structure could contribute to the synthesis of new materials with desirable electronic properties .

Environmental Science: Pollutant Detection

This compound’s reactivity with various environmental pollutants could be harnessed to develop sensitive detection methods for harmful substances. Its chemical structure allows for potential modifications that can react selectively with specific pollutants, aiding in environmental monitoring and cleanup efforts .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-Amino-5-chloro-4-iodophenol could be used to study enzyme inhibition. The compound’s structure may interact with active sites of certain enzymes, providing insights into enzyme function and aiding in the development of new drugs or biochemical tools .

Pharmacology: Drug Development

The pharmacokinetic properties of 2-Amino-5-chloro-4-iodophenol, such as its solubility and permeability, make it a valuable compound in drug development. It could be used to create prodrugs or as a scaffold for developing new therapeutic agents with improved efficacy and safety profiles .

Analytical Chemistry: Chromatography Standards

Due to its unique molecular structure, 2-Amino-5-chloro-4-iodophenol can be used as a standard in chromatographic analysis. It can help calibrate and validate analytical methods, ensuring accurate measurement of chemical substances in various samples .

Organic Synthesis: Building Block for Complex Molecules

Finally, in organic synthesis, this compound can act as a versatile building block. Its reactive amino group and halogen atoms make it a useful starting material for constructing complex organic molecules, which can have applications ranging from pharmaceuticals to advanced materials .

Safety and Hazards

Mechanism of Action

Mode of Action

Phenolic compounds generally act through nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the substitution of a substituent in the aromatic ring .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties can influence the bioavailability of the compound.

properties

IUPAC Name |

2-amino-5-chloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJLQMPWDJBRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-4-iodophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)